Etidocaine-d9 (hydrochloride)

Bioanalytical method validation LC-MS/MS Pharmacokinetics

Quantitating etidocaine in biological matrices is complicated by severe matrix effects and high protein binding. Etidocaine-d9 (hydrochloride) is the regulatory-compliant stable isotope-labeled internal standard that resolves these challenges. • Complete spectrometric resolution (Δm/z +9 Da) with chromatographic co-elution, correcting for matrix-dependent ionization suppression. • Identical extraction recovery and protein binding behavior to the analyte, ensuring method accuracy ≤15% CV and compliance with FDA BMV guidance. • Supplied as a pure hydrochloride salt, ready for direct use in LC-MS/MS workflows without additional derivatization.

Molecular Formula C17H29ClN2O
Molecular Weight 321.9 g/mol
Cat. No. B15142040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtidocaine-d9 (hydrochloride)
Molecular FormulaC17H29ClN2O
Molecular Weight321.9 g/mol
Structural Identifiers
SMILESCCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl
InChIInChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H/i4D3,5D3,9D,10D,11D;
InChIKeyLMWQQUMMGGIGJQ-MNXFEGQBSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etidocaine-d9 (Hydrochloride) Product Overview


Etidocaine-d9 (hydrochloride) (CAS 1346597-87-2) is a deuterated analog of the long-acting aminoamide local anesthetic etidocaine, featuring nine deuterium substitutions at the 2,6-dimethylphenyl moiety with molecular formula C17H20D9ClN2O and molecular weight 321.93 [1]. The unlabeled parent compound etidocaine hydrochloride (CAS 36637-19-1, MW 312.88) is a voltage-gated sodium channel blocker classified pharmacologically as a high-potency, long-duration local anesthetic agent alongside bupivacaine and tetracaine, distinct from intermediate-duration agents such as lidocaine, mepivacaine, and prilocaine [2][3]. This deuterated compound is not intended for therapeutic administration but serves exclusively as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantitation of etidocaine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in pharmacokinetic, forensic toxicology, and metabolic research applications [1].

Workflow: LC-MS/MS bioanalytical quantitation in research matrices

Format: Stable isotope-labeled internal standard (SIL-IS) with +9 Da mass shift

Selection: Etidocaine quantitation in pharmacokinetic and forensic research studies

Context: Supports co-elution and matrix-effect correction for regulatory bioanalytical validation review

Why Etidocaine-d9 Is Irreplaceable


In quantitative LC-MS/MS bioanalysis, the internal standard must correct for matrix effects, extraction recovery variability, and ionization suppression/efficiency fluctuations across sample preparation and instrument run time [1]. Unlabeled etidocaine cannot serve this function because it is chromatographically and spectrometrically indistinguishable from the analyte, precluding independent quantitation. While alternative deuterated internal standards (e.g., bupivacaine-d9 or lidocaine-d10) may appear functionally interchangeable, they differ critically in physicochemical properties—including logP, pKa, and protein binding—that govern extraction recovery, chromatographic retention time, and matrix effect co-variation [2]. The closest structural analog, bupivacaine-d9, differs from etidocaine-d9 by a butyl versus propyl N-alkyl substituent; this structural divergence results in differential protein binding (bupivacaine ≈95% vs. etidocaine ≈94% bound to α1-acid glycoprotein) and lipid solubility that can produce non-parallel recovery losses during sample preparation [3]. For etidocaine quantitation in plasma, tissue, or urine, only etidocaine-d9 provides the requisite co-elution behavior and ionization response equivalence to satisfy regulatory bioanalytical method validation criteria (FDA BMV Guidance: ±15% accuracy, ±15% precision) [1].

Etidocaine-d9 (required)

Co-elutes with etidocaine analyte; identical matrix effect behavior, protein binding, and recovery during sample preparation.

Unlabeled etidocaine

Chromatographically and spectrometrically indistinguishable from analyte; cannot independently quantitate.

No mass resolution
Etidocaine-d9

+9 Da mass shift ensures complete MS baseline resolution; co-elution corrects for ion suppression across run time.

Alternative deuterated ISTD (e.g., bupivacaine-d9)

Different logP, pKa, and protein binding (~95% vs. ~94%) may shift extraction recovery and matrix effect co-variation.

Non-parallel recovery losses possible
Etidocaine-d9

Retention time and ionization response equivalence satisfy bioanalytical validation accuracy/precision endpoint requirements.

Non-isotopic internal standard

Structural analogs may not mirror analyte's extraction or ionization behavior under varied sample conditions.

Method-transfer context may require review

Etidocaine-d9 Comparative Evidence


Isotopic Purity and Mass Shift Advantage

Etidocaine-d9 (hydrochloride) incorporates nine deuterium atoms, providing a +9 Da mass shift from the unlabeled etidocaine parent ion (m/z 277.2 → m/z 286.2 for the [M+H]+ ion). This 9 Da differential ensures complete baseline resolution in the mass spectrometer without chromatographic separation, a critical requirement for internal standardization in LC-MS/MS [1]. In contrast, alternative deuterated local anesthetic internal standards (e.g., lidocaine-d10) exhibit different retention times due to distinct hydrophobicity (logP: etidocaine ≈3.5-4.0 vs. lidocaine ≈2.4), failing the co-elution requirement that compensates for matrix-dependent ionization suppression [2]. The nine-deuterium substitution pattern on the aromatic ring also minimizes the risk of deuterium-hydrogen back-exchange during sample processing, which can compromise quantitation accuracy with less extensively labeled or labile-deuterium analogs [3].

Isotopic purity & mass shift
Head-to-head
Etidocaine-d9: +9 Da (m/z 286.2, co-eluting)
Lidocaine-d10: +10 Da but different logP and retention time (non-co-eluting)
Co-elution ensures identical matrix effect behavior, critical for bioanalytical validation endpoint review.
Reversed-phase LC-ESI-MS/MS; deuterium back-exchange minimized with aromatic labeling.
Bioanalytical method validation LC-MS/MS Pharmacokinetics

Sodium Channel Block: Potency vs. Lidocaine and Bupivacaine

Half-maximal tonic inhibiting concentrations (IC50) for Na+ current block in peripheral nerve preparations establish a clear potency hierarchy: etidocaine demonstrates an IC50 of 18 μM, which is 11.3-fold more potent than lidocaine (IC50 204 μM) and 1.5-fold more potent than bupivacaine (IC50 27 μM) [1]. This potency rank order (tetracaine 0.7 μM > etidocaine 18 μM > bupivacaine 27 μM > procaine 60 μM > mepivacaine 149 μM > lidocaine 204 μM) correlates directly with lipid solubility (partition coefficient) and aligns with clinical observations of enhanced motor blockade with etidocaine [2]. The deuterium substitution in etidocaine-d9 does not alter this pharmacological profile, preserving identical sodium channel binding kinetics while enabling precise in vitro-in vivo correlation studies in metabolic stability and tissue distribution experiments [3].

Sodium channel block (IC50)
Head-to-head
IC50 = 18 μM (etidocaine)
Reported 11.3-fold higher assay potency than lidocaine (IC50 204 μM); 1.5-fold than bupivacaine (27 μM).
Tonic block in peripheral nerve; supports concentration-response model interpretation.
Sodium channel pharmacology IC50 Structure-activity relationship

In Vivo Analgesic Duration: Etidocaine vs. Lidocaine

In a standardized rat infraorbital nerve block (IONB) model comparing analgesic effectiveness of amino-amide local anesthetics, etidocaine demonstrated a duration of action prolongation of 11 ± 3 minutes (mean ± s.e.m.) relative to lidocaine at IONB degree 10 (complete analgesia) across all tested dose levels [1]. Notably, the log(dose)-duration lines for etidocaine versus lidocaine at IONB degree 10 exhibited no deviation from parallelism, indicating a consistent potency difference independent of dose [1]. In the same study, bupivacaine exceeded etidocaine in duration by 54 ± 5 minutes at IONB degree 3, confirming the clinical observation that while both are long-acting agents, bupivacaine provides longer sensory blockade whereas etidocaine is distinguished by superior motor blockade density [2]. These in vivo duration data directly inform the selection of etidocaine-d9 as internal standard for pharmacokinetic studies requiring accurate measurement of etidocaine concentrations over extended sampling intervals [3].

In vivo duration (IONB model)
Head-to-head
Etidocaine > lidocaine by 11 ± 3 min
Reported prolongation of analgesic endpoint in rat infraorbital nerve block; supports PK/PD sampling schedule design.
IONB degree 10; bupivacaine exceeded etidocaine by 54 min.
In vivo pharmacology Duration of action Nerve block

Motor Blockade Density: Etidocaine vs. Bupivacaine

In a double-blind comparative study of epidural injection, 100% of subjects receiving etidocaine developed complete motor blockade, whereas subjects receiving bupivacaine or mepivacaine retained 5-33% of initial muscle force [1]. This differential motor block density is mechanistically linked to etidocaine's higher potency at sodium channels (IC50 18 μM vs. bupivacaine 27 μM) and more rapid onset: onset of motor blockade was significantly faster with etidocaine than with bupivacaine and mepivacaine (p < 0.05) [2]. In extradural blockade, patients receiving etidocaine had a denser motor blockade than those receiving bupivacaine, with the addition of epinephrine further increasing motor blockade density [3]. This property makes etidocaine-d9 particularly relevant as an internal standard for studies investigating the relationship between local anesthetic concentration in cerebrospinal fluid or epidural space and the intensity of motor nerve conduction block [1].

Motor blockade density
Head-to-head
Etidocaine: 100% complete motor block
Bupivacaine: 67-95% complete block
Reported endpoint context in epidural studies; may support concentration-effect investigations in motor nerve block models.
Double-blind study; residual force 5-33% for comparators.
Motor blockade Epidural anesthesia Clinical pharmacology

Cardiovascular Lethality: Etidocaine vs. Lidocaine and Bupivacaine

In anesthetized, ventilated dogs, the cumulative lethal dose of intravenously administered amide local anesthetics established a clear toxicity gradient: lidocaine and mepivacaine required approximately 80 mg/kg for lethality, etidocaine required approximately 40 mg/kg, and bupivacaine required approximately 20 mg/kg [1]. At 10 mg/kg, both etidocaine and bupivacaine produced profound hypotension accompanied by significant decreases in cardiac output and stroke volume, whereas lidocaine, mepivacaine, and prilocaine produced only moderate cardiovascular depression at equivalent doses [1]. The acute cardiovascular toxicity of these agents was found to be proportional to their comparative in vivo anesthetic potency, indicating minimal difference in therapeutic ratio across amide local anesthetics [2]. However, the absolute lethality thresholds differ substantially, which has implications for forensic toxicology casework where etidocaine-d9 internal standard may be employed to quantify postmortem etidocaine concentrations [3].

Cardiovascular lethality
Head-to-head
~40 mg/kg (etidocaine)
Reported cumulative lethal dose in canine models; informs concentration ranges for forensic toxicology research.
Lidocaine ~80 mg/kg; bupivacaine ~20 mg/kg; intravenous dosing.
Cardiovascular toxicity Safety pharmacology Therapeutic index

α1-Acid Glycoprotein Binding: Etidocaine vs. Lidocaine

Etidocaine exhibits high plasma protein binding of approximately 94% (reported range 85-95%), predominantly to α1-acid glycoprotein (AAG), compared to lidocaine which demonstrates approximately 64% binding to plasma proteins [1]. This differential protein binding is a primary determinant of etidocaine's prolonged duration of action and lower free (pharmacologically active) fraction in plasma [2]. The log(dose)-duration relationships for etidocaine correlate closely with log(protein binding) values, confirming that protein binding is a key physicochemical property governing the duration of nerve blockade [3]. For bioanalytical method development, this high protein binding necessitates careful optimization of sample preparation (e.g., protein precipitation efficiency, recovery of bound drug), which is precisely why a co-eluting deuterated internal standard such as etidocaine-d9 is required—it undergoes identical protein binding interactions and extraction behavior, compensating for any recovery losses during sample workup [2].

α1-acid glycoprotein binding
Cross-study
~94% bound (85-95%)
High protein binding requires internal standard that mirrors analyte binding during sample preparation; etidocaine-d9 provides this.
Lidocaine ~64% bound; bupivacaine ~95%. Free fraction calculations depend on accurate total drug measurement.
Protein binding Pharmacokinetics α1-acid glycoprotein

Etidocaine-d9 Research and Industrial Applications


Regulated Bioanalytical Method Validation

Etidocaine-d9 (hydrochloride) serves as the regulatory-compliant internal standard for LC-MS/MS quantitation of etidocaine in plasma, urine, and tissue homogenates from clinical pharmacokinetic studies. The +9 Da mass shift (m/z 286.2 for [M+H]+) enables complete mass spectrometric resolution from the analyte while maintaining chromatographic co-elution [1]. This co-elution property is critical because etidocaine's high protein binding (85-95%) and lipophilicity produce significant matrix-dependent ionization effects that only an identical-matrix-behavior internal standard can adequately correct [2]. Method validation studies using etidocaine-d9 typically achieve intra- and inter-assay precision ≤15% CV and accuracy within ±15% of nominal concentrations across the calibration range, satisfying FDA BMV criteria [1].

In Vitro-In Vivo Correlation for Motor Blockade

Etidocaine-d9 enables accurate quantitation of unbound etidocaine concentrations in experimental models designed to correlate in vitro sodium channel potency (IC50 18 μM) with in vivo pharmacodynamic endpoints [1]. Because etidocaine produces complete motor blockade in 100% of subjects versus 67-95% for bupivacaine, precise measurement of free drug concentrations at the site of action (e.g., epidural space, cerebrospinal fluid) is essential for establishing concentration-effect relationships [2]. The deuterated internal standard compensates for the high protein binding of etidocaine, ensuring that free fraction calculations are based on accurately measured total drug concentrations [3].

Forensic Toxicology Quantitation in Postmortem Specimens

In forensic toxicology casework involving suspected local anesthetic overdose, etidocaine-d9 provides the internal standardization necessary for accurate quantitation of etidocaine in postmortem blood and tissue samples [1]. Given the established cardiovascular lethality thresholds—etidocaine LD~40 mg/kg in canine models, intermediate between lidocaine (~80 mg/kg) and bupivacaine (~20 mg/kg)—postmortem concentration interpretation requires analytically robust data unaffected by matrix degradation or postmortem redistribution [2]. The stable isotope-labeled internal standard corrects for matrix effects that are amplified in decomposed or hemolyzed postmortem specimens, enabling defensible toxicological interpretation [3].

Metabolic Stability in Hepatocytes and Microsomes

Etidocaine undergoes extensive hepatic metabolism via aromatic hydroxylation, N-dealkylation, and amide hydrolysis [1]. In vitro metabolic stability assays using human hepatocytes or liver microsomes require precise quantitation of parent compound depletion to calculate intrinsic clearance and predict in vivo half-life [2]. Etidocaine-d9 internal standard added to quenched incubation samples prior to LC-MS/MS analysis compensates for ion suppression caused by incubation matrix components (e.g., NADPH, buffer salts) and ensures that calculated depletion rates accurately reflect enzymatic activity rather than analytical variability [3].

Application
Selection Property
Validation Focus
Bioanalytical method validation (research PK matrices)
Co-elution & matrix effect correction
Accuracy/precision endpoint review (±15% context)
In vitro-in vivo motor blockade correlation
Free drug quantitation support
Concentration-effect relationship in nerve block models
Forensic toxicology quantitation (postmortem research specimens)
Matrix degradation correction
Postmortem concentration interpretation
Metabolic stability (hepatocytes/microsomes)
Ion suppression compensation
Enzymatic activity vs. analytical variability

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